molecular formula C8H8O3S B1601039 Methyl 5-acetylthiophene-2-carboxylate CAS No. 4101-81-9

Methyl 5-acetylthiophene-2-carboxylate

Cat. No.: B1601039
CAS No.: 4101-81-9
M. Wt: 184.21 g/mol
InChI Key: ZZCGDQGSNGPPBQ-UHFFFAOYSA-N
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Description

Methyl 5-acetylthiophene-2-carboxylate is a chemical compound with the molecular formula C8H8O3S and a molecular weight of 184.21 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-acetylthiophene-2-carboxylate can be synthesized through several methods. One common synthetic route involves the acetylation of thiophene-2-carboxylic acid followed by esterification with methanol. The reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the acetylation of thiophene derivatives followed by esterification. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control and the use of catalysts to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-acetylthiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Methyl 5-acetylthiophene-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-acetylthiophene-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: A precursor in the synthesis of methyl 5-acetylthiophene-2-carboxylate.

    Methyl thiophene-2-carboxylate: Another ester derivative of thiophene.

    5-Acetylthiophene-2-carboxylic acid: A related compound with similar functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its versatility makes it valuable in various fields of research and industry .

Biological Activity

Methyl 5-acetylthiophene-2-carboxylate (CAS No. 4101-81-9) is an organic compound characterized by its thiophene ring structure, an acetyl group, and a carboxylate ester functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C₉H₈O₃S. Its structure includes:

  • Thiophene Ring : Contributes to its aromatic properties.
  • Acetyl Group : Enhances its reactivity and potential interactions with biological molecules.
  • Carboxylate Ester : Provides a site for further chemical modifications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. These interactions can affect enzyme activity and receptor binding, leading to diverse physiological effects. The specific pathways involved are still under investigation, but preliminary studies suggest that it may modulate inflammatory responses and exhibit cytotoxic effects against cancer cells.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting its potential as a lead compound in antibiotic development. The compound's ability to disrupt bacterial cell membranes may be a key mechanism behind its antimicrobial effects.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response. This property makes it a candidate for therapeutic applications in treating inflammatory diseases .

Anticancer Activity

This compound has shown promise in anticancer research. Studies have indicated that it can induce apoptosis in cancer cell lines, such as breast and lung adenocarcinoma cells. The mechanism appears to involve the modulation of apoptotic pathways, including the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is provided below:

Compound NameStructural FeaturesUnique Properties
Methyl 5-acetyl-3-methylthiophene-2-carboxylateContains an additional methyl group on thiopheneEnhanced lipophilicity
Methyl thiophene-2-carboxylateLacks acetyl substitution at position 5Simpler structure, different reactivity
Methyl 5-bromothiophene-2-carboxylateContains a bromine atom instead of an acetylIncreased electrophilicity

Case Studies and Research Findings

  • Antimicrobial Study : A study conducted on various bacterial strains revealed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
  • Anti-inflammatory Research : In vitro experiments demonstrated that treatment with this compound reduced levels of TNF-alpha and IL-6 in macrophage cell lines, indicating its potential as an anti-inflammatory agent .
  • Anticancer Activity : A recent study assessed the cytotoxic effects of the compound on breast cancer cell lines (MCF-7). The results showed a dose-dependent increase in apoptosis markers after treatment with this compound, supporting its role as a potential anticancer drug .

Properties

IUPAC Name

methyl 5-acetylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S/c1-5(9)6-3-4-7(12-6)8(10)11-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCGDQGSNGPPBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20522895
Record name Methyl 5-acetylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20522895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4101-81-9
Record name 2-Thiophenecarboxylic acid, 5-acetyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4101-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-acetylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20522895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5-acetylthiophene-2-carboxylic acid (3.24 g, 19.0 mmol) dissolved in a mixture of toluene (50 mL) and methanol (50 mL) cooled to 0° C. was added 2.0 M trimethylsilyldiazomethane in ether (19.0 mL, 38.1 mmol) dropwise. Upon complete addition, the reaction mixture was allowed to warm to room temperature overnight. The reaction was quenched with the addition of acetic acid and the solvent was removed. The residue thus obtained was partitioned between ethyl acetate and saturated aqueous NaHCO3 and upon separation, the organic layer was dried over anhydrous magnesium sulfate and concentrated to afford the desired product (3.49 g, 100%). LC-MS: (FA) ES+ 185)
Quantity
3.24 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
19 mL
Type
reactant
Reaction Step Two
Yield
100%

Synthesis routes and methods II

Procedure details

A solution of 5-acetyl-thiophene-2-carboxylic acid (1 g, 5.88 mmol) in DMF (24 mL) is treated with potassium carbonate (813 mg, 5.88 mmol), then iodomethane (0.368 mL, 5.88 mmol), and stirred for 60 h at rt. The reaction mixture is acidified and extracted into ethyl acetate twice. The combined organic layers are washed with brine, dried, filtered, and concentrated, then taken up in ethyl acetate, washed with saturated aqueous potassium carbonate, dried, filtered and concentrated to give 5-acetyl-thiophene-2-carboxylic acid methyl ester (653 mg).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
813 mg
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
0.368 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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